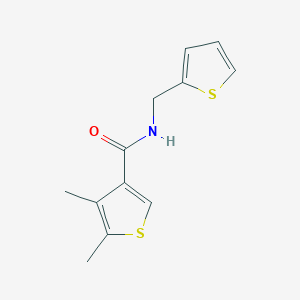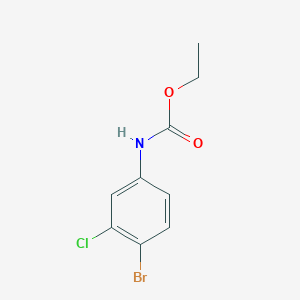![molecular formula C24H24N2O3S2 B4794865 4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4794865.png)
4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
Vue d'ensemble
Description
4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide, also known as PTPB, is a small molecule inhibitor that has been extensively studied for its inhibitory effects on protein tyrosine phosphatases (PTPs). PTPs play a crucial role in regulating cellular signaling pathways, making them important targets for drug discovery and development.
Mécanisme D'action
4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide inhibits the activity of PTPs by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This leads to an accumulation of phosphorylated proteins, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. Inhibition of PTP1B by 4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. 4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has also been shown to inhibit the growth and proliferation of cancer cells by targeting PTPs involved in oncogenic signaling pathways. Additionally, 4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been shown to have anti-inflammatory effects by inhibiting the activity of PTPs involved in inflammatory signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its inhibitory effects on PTPs, making it a well-characterized tool for studying PTP function. However, there are also limitations to using 4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide in lab experiments. Its inhibitory effects on PTPs are not specific to a particular enzyme, meaning that it can inhibit multiple PTPs at once. Additionally, 4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has a relatively short half-life in vivo, meaning that it may not be effective for long-term studies.
Orientations Futures
There are several future directions for research on 4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide. One area of interest is the development of more specific PTP inhibitors that can target individual enzymes. This would allow for more precise control over cellular signaling pathways and could lead to the development of more effective therapies for diseases such as cancer and diabetes. Another area of interest is the development of 4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide derivatives with improved pharmacokinetic properties, such as longer half-lives and increased bioavailability. These derivatives could be used in long-term studies and could have potential therapeutic applications. Finally, there is also interest in using 4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide as a tool for studying the role of PTPs in various biological processes, including cell differentiation and apoptosis.
Applications De Recherche Scientifique
4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been extensively studied for its inhibitory effects on PTPs, which play a crucial role in regulating cellular signaling pathways. This makes 4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide an important tool for studying the function of PTPs in various biological processes, including cell proliferation, differentiation, and apoptosis. 4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been shown to inhibit the activity of several PTPs, including PTP1B, SHP-2, and TC-PTP.
Propriétés
IUPAC Name |
4-(phenylsulfanylmethyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S2/c27-24(20-10-8-19(9-11-20)18-30-22-6-2-1-3-7-22)25-21-12-14-23(15-13-21)31(28,29)26-16-4-5-17-26/h1-3,6-15H,4-5,16-18H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQXVCANPNGJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(phenylsulfanyl)methyl]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4794788.png)
![N-(2,3-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4794790.png)

![5-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4794810.png)
![3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzaldehyde](/img/structure/B4794814.png)
![2,5-dichloro-N'-[1-(3,5-dihydroxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4794819.png)
![5-{[2-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4794825.png)
![2-methoxy-N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4794832.png)

![4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine](/img/structure/B4794848.png)
![2,6-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-4-morpholinecarbothioamide](/img/structure/B4794861.png)
![4-(4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B4794863.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B4794869.png)